Cas no 3598-30-9 (3,3',4,4'-Biphenyltetrol)

3,3',4,4'-Biphenyltetrol is a high-purity aromatic compound featuring four hydroxyl groups symmetrically positioned on a biphenyl backbone. This structure imparts strong reactivity, making it a valuable intermediate in the synthesis of advanced polymers, liquid crystals, and specialty resins. Its symmetrical hydroxylation enhances its utility in crosslinking reactions, contributing to improved thermal and mechanical properties in polymeric materials. The compound is also employed in the development of organic electronic materials due to its electron-donating capabilities and planar conformation. With strict quality control, 3,3',4,4'-Biphenyltetrol ensures consistent performance in demanding applications, including high-performance coatings and adhesives.
3,3',4,4'-Biphenyltetrol structure
3,3',4,4'-Biphenyltetrol structure
Product Name:3,3',4,4'-Biphenyltetrol
CAS No:3598-30-9
MF:C12H10O4
MW:218.205403804779
CID:920911
PubChem ID:97579
Update Time:2025-05-20

3,3',4,4'-Biphenyltetrol Chemical and Physical Properties

Names and Identifiers

    • 3,3',4,4'-biphenyltetrol
    • 4-(3,4-dihydroxyphenyl)benzene-1,2-diol
    • 1,1'-Biphenyl-3,3',4,4'-tetrol
    • 3,3',4,4'-Tetrahydroxydiphenyl
    • [1,1'-Biphenyl]-3,3',4,4'-tetraol
    • (1,1'-Biphenyl)-3,3',4,4'-tetrol
    • [1,1'-Biphenyl]-3,3',4,4'-tetrol
    • NSC133369
    • 3,3',4,4'-TETRAHYDROXYBIPHENYL
    • 4,4'-Bi[catechol]
    • 3,4,3',4'-Tetrahydroxy-1,1'-biphenyl
    • 3,4,4'-Biphenyltetrol
    • BDBM50490732
    • SCHEMBL338028
    • DTXSID90189535
    • MZEFNGQKJROKHS-UHFFFAOYSA-N
    • BS-51366
    • 4-(3,4-dihydroxyphenyl)benzene-1,2-diol?
    • F77156
    • GLXC-03248
    • NSC 133369
    • NSC-133369
    • CHEMBL2337291
    • Biphenyl-3,4,3',4'-tetraol; Bi(3,4-dihydroxyphenyl)
    • DS-014485
    • 3598-30-9
    • 3,3',4,4'-Biphenyltetrol
    • Inchi: 1S/C12H10O4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,13-16H
    • InChI Key: MZEFNGQKJROKHS-UHFFFAOYSA-N
    • SMILES: OC1=C(C=CC(=C1)C1C=CC(=C(C=1)O)O)O

Computed Properties

  • Exact Mass: 218.0579
  • Monoisotopic Mass: 218.05790880 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 80.9
  • Molecular Weight: 218.20

Experimental Properties

  • Density: 1.47
  • Melting Point: 229-230 °C
  • Boiling Point: 480.1°C at 760 mmHg
  • Flash Point: 243.4°C
  • Refractive Index: 1.715
  • PSA: 80.92
  • LogP: 2.17600

3,3',4,4'-Biphenyltetrol Pricemore >>

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